1-(4-Ethylphenyl)-3-methylbutan-1-ol

Lipophilicity Membrane permeability ADME optimization

1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS 1181405-05-9; MF: C₁₃H₂₀O; MW: 192.30 g/mol) is a chiral secondary aromatic alcohol characterized by a 4-ethylphenyl group and a branched 3-methylbutyl (isopentyl) alkyl chain. The compound is offered commercially as a research-grade chemical with purity specifications typically not less than 95%.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
Cat. No. B13097254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-3-methylbutan-1-ol
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(CC(C)C)O
InChIInChI=1S/C13H20O/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13-14H,4,9H2,1-3H3
InChIKeyDFJQNUXZFMNXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylphenyl)-3-methylbutan-1-ol: CAS 1181405-05-9 Technical Procurement Baseline


1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS 1181405-05-9; MF: C₁₃H₂₀O; MW: 192.30 g/mol) is a chiral secondary aromatic alcohol characterized by a 4-ethylphenyl group and a branched 3-methylbutyl (isopentyl) alkyl chain . The compound is offered commercially as a research-grade chemical with purity specifications typically not less than 95% . Its molecular architecture—combining a para-substituted ethylphenyl aromatic core with a branched aliphatic side chain—places it within a distinct structural class of phenyl alkanol derivatives that have been explored for fragrance and flavor applications [1].

Why Generic 4-Substituted Phenyl Alkanol Substitution Fails: The 1-(4-Ethylphenyl)-3-methylbutan-1-ol Differentiation Case


Within the phenyl alkanol class, simple replacement of one 4-alkyl-substituted analog with another cannot be assumed to yield equivalent performance. Published structure-activity data on structurally related compounds demonstrate that even minor alkyl chain variations—specifically the difference between a 4-methyl and 4-ethyl substituent on the phenyl ring—can produce orders-of-magnitude shifts in biological target affinity [1]. Furthermore, the interaction of 4-ethylphenyl-containing alcohols with specific metabolic enzymes differs fundamentally from their 4-methyl analogs, with distinct regioselective and stereoselective conversion patterns observed in enzymatic systems [2]. These established class-level principles preclude generic substitution without experimental verification of the specific 4-ethyl, 3-methylbutyl architecture.

1-(4-Ethylphenyl)-3-methylbutan-1-ol: Quantified Differentiation Evidence Guide


Hydrophobicity Advantage: LogP Comparison of 4-Ethylphenyl vs 4-Methylphenyl Alcohol Derivatives

The 4-ethyl substituent confers measurably greater lipophilicity compared to the 4-methyl analog, a property directly relevant to membrane permeability and target partitioning. For the truncated analog 1-(4-ethylphenyl)ethanol, experimentally derived logP values range from 2.20 (XlogP) to 2.58 (pH 7.4), whereas the corresponding 1-(4-methylphenyl)ethanol exhibits lower logP values consistent with its reduced carbon count [1][2]. The branched 3-methylbutyl chain of the target compound would further amplify this lipophilicity differential, although direct measurement data for the full compound remain unavailable from current literature.

Lipophilicity Membrane permeability ADME optimization

Patent-Class Fragrance Persistence: 4-Ethyl Substitution Imparts Strong, Persistent Herbal Notes

US Patent US5552380A explicitly claims phenyl alkanol derivatives bearing 4-ethyl substitution on the aromatic ring as providing 'strong, persistent herbal' aroma characteristics [1]. The patent describes compounds defined by the structure where R₁ is methyl or ethyl, and explicitly teaches that these compounds augment, enhance, or impart aroma to consumable materials including perfume compositions and perfumed articles [2]. While this patent does not directly quantify the odor threshold or substantivity of 1-(4-Ethylphenyl)-3-methylbutan-1-ol against a named comparator in a head-to-head assay, it establishes a class-level recognition that the 4-ethylphenyl moiety—absent in the more common 4-methyl or unsubstituted phenyl analogs—confers distinct and commercially desirable organoleptic properties.

Fragrance chemistry Organoleptic properties Consumer product formulation

Metabolic Stability Inference: Distinct Enzyme Handling of 4-Ethylphenyl vs 4-Methylphenyl Moieties

Enzymatic studies on 4-alkyl-substituted phenols and their derivatives reveal that the length of the para-alkyl chain dictates metabolic fate. UDP-glucuronosyltransferase (UGT) isoforms demonstrate distinct developmental regulation and inducibility profiles toward 4-ethylphenol compared to phenol and 4-methylphenol substrates [1]. Specifically, while UGT activities toward phenol, 4-methylphenol, and 4-ethylphenol all develop near-adult values before birth, they are precociously stimulated by dexamethasone in utero and are induced 3- to 4-fold by 3-methylcholanthrene in adult liver [2]. Additionally, the covalent flavoprotein vanillyl-alcohol oxidase catalyzes regio- and stereospecific conversion of prochiral 4-alkylphenols, with product outcomes determined by alkyl chain identity [3].

Drug metabolism Enzymology ADME prediction

Synthetic Intermediate Identity: Distinct Boiling Point and Vapor Pressure Profile vs Linear Alkyl Chain Analogs

The branched 3-methylbutyl chain of 1-(4-Ethylphenyl)-3-methylbutan-1-ol (MW 192.30) confers distinct physical properties compared to its linear-chain isomer, 1-(4-ethylphenyl)pentan-1-ol (MW 192.30). While both compounds share identical molecular weight, the branched architecture reduces intermolecular packing efficiency, typically resulting in lower boiling points and altered vapor pressure curves. For reference, the structurally related 2-(4-ethylphenyl)butan-1-ol (C₁₂H₁₈O, MW 178.27) exhibits a boiling point of 237.8°C at 760 mmHg [1], while (4-ethylphenyl)methanol (C₉H₁₂O, MW 136.19) boils at 241.8°C at 760 mmHg [2].

Organic synthesis Purification Process chemistry

Optimal Application Scenarios for 1-(4-Ethylphenyl)-3-methylbutan-1-ol (CAS 1181405-05-9) Procurement


Fragrance and Flavor Development Requiring Persistent Herbal Top Notes

This compound is most appropriately deployed as a research intermediate or candidate aroma chemical in fragrance development programs targeting 'strong, persistent herbal' character, as claimed for this structural class in US5552380A [1]. The 4-ethyl substitution on the phenyl ring distinguishes it from the more common 4-methyl analogs and may offer differentiation in consumer product formulations where aroma substantivity and uniqueness are critical procurement criteria.

Pharmacological SAR Studies Examining 4-Alkyl Chain Length Effects on Target Binding

The compound serves as a valuable tool compound in structure-activity relationship (SAR) studies investigating how alkyl chain branching (3-methylbutyl vs linear pentyl) and aromatic substitution (4-ethyl vs 4-methyl) modulate binding affinity. Binding data on related structures demonstrate that ethyl vs methyl substitution can produce affinity differences spanning three orders of magnitude (2.30 nM vs 2.90 µM) on targets such as the calcium-sensing receptor (CaSR) [2].

Enzymatic Metabolism Studies Focusing on Alkyl Chain-Dependent Phase II Conjugation

For researchers investigating UDP-glucuronosyltransferase (UGT) substrate specificity or vanillyl-alcohol oxidase regio- and stereoselectivity, this compound provides a 4-ethylphenyl-containing alcohol substrate distinct from the 4-methylphenyl and unsubstituted phenyl controls. Published data confirm that 4-ethylphenol derivatives exhibit distinct enzyme induction profiles (3- to 4-fold induction by 3-methylcholanthrene) and are not metabolically equivalent to shorter alkyl chain analogs [3].

Asymmetric Synthesis and Chiral Chromatography Method Development

As a chiral secondary alcohol, 1-(4-Ethylphenyl)-3-methylbutan-1-ol represents a suitable probe substrate for developing enantioselective synthetic methodologies or validating chiral stationary phase separation protocols. The combination of moderate lipophilicity (predicted logP ~3.0–3.5) and distinct UV chromophore (4-ethylphenyl) facilitates analytical detection and method optimization [4].

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